molecular formula C15H18N2O2 B4394630 1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-imidazole

1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-imidazole

Cat. No.: B4394630
M. Wt: 258.32 g/mol
InChI Key: FHYUMAFDQQWSSY-UHFFFAOYSA-N
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Description

1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-imidazole is an organic compound that features an imidazole ring linked to a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-imidazole typically involves the reaction of 4-allyl-2-methoxyphenol with 2-bromoethyl imidazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Epoxide or aldehyde derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Brominated or nitrated phenoxy derivatives.

Scientific Research Applications

1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzimidazoles
  • 4-Allyl-2-methoxyphenol (Eugenol)
  • 1-{2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]ethyl}azepanium

Uniqueness: 1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-imidazole is unique due to its specific structural features, such as the combination of an imidazole ring and a phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-4-13-5-6-14(15(11-13)18-2)19-10-9-17-8-7-16-12-17/h3,5-8,11-12H,1,4,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYUMAFDQQWSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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